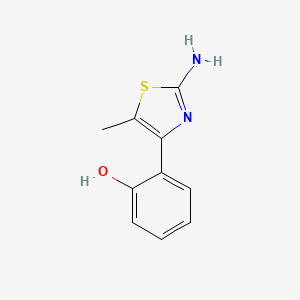

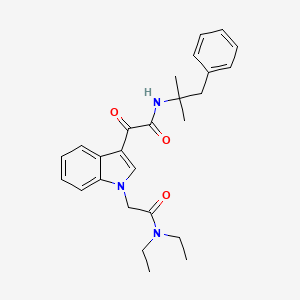

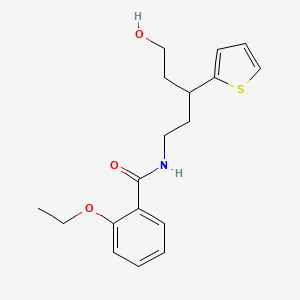

![molecular formula C16H18N4O2 B2751472 N'-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide CAS No. 1477482-59-9](/img/structure/B2751472.png)

N'-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N’-[(E)-(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide” is an organic compound. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (–O–CH3) substituent . The compound also includes a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations such as Density Functional Theory (DFT) can also provide insights into the optimized structure and geometric parameters .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined through experimental methods and theoretical calculations. These may include its ground state energy, vibration wavenumbers, and electronic absorption wavelengths .Wissenschaftliche Forschungsanwendungen

Pharmacological Importance of Indazole Derivatives

Indazole derivatives, closely related to the compound , are noted for their wide variety of biological activities. These compounds have generated significant interest for the development of novel therapeutic agents. Indazoles have been found to possess promising anticancer and anti-inflammatory activities and have applications in disorders involving protein kinases and neurodegeneration. The development of indazole-based therapeutic agents underscores the chemical's potential in drug discovery and development (Denya, Malan, & Joubert, 2018).

Synthetic and Medicinal Chemistry

The heterocyclic N-oxide motif, including structures similar to the compound , has been employed in numerous advanced chemistry and drug development investigations. These compounds demonstrate significant functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. This highlights the versatility and importance of N-oxide derivatives in both organic synthesis and the development of new pharmaceuticals (Li et al., 2019).

Potential Therapeutic Applications

Research on indazole scaffolds, including derivatives similar to the specified compound, reveals a broad spectrum of therapeutic potentials. These compounds are under investigation for their roles in treating various diseases, showcasing the importance of such chemical structures in addressing critical health issues. The exploration of indazole derivatives for therapeutic applications continues to be an area of active research, with ongoing studies aimed at discovering new molecules with enhanced biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Related compounds such as semicarbazones and oxadiazoles have been known to exhibit biological activity against many common species of bacteria .

Mode of Action

The mode of action of this compound involves a cyclization reaction, which was found to occur via two routes . The reaction between 4-methoxybenzaldehyde and semicarbazide forms (E)-2-(4-methoxybenzylidene)hydrazinecarboxamide, which then undergoes cyclization to form 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine .

Biochemical Pathways

Compounds containing the 1,3,4-oxadiazole ring system, which is a core component of this compound, have been shown to interfere with insect’s chitin biosynthesis .

Pharmacokinetics

The related compound (e)-2-(4-methoxybenzylidene)hydrazinecarboxamide was found to have two cyclization routes, both of which were endothermic . This suggests that the compound may require energy to be metabolized in the body.

Result of Action

Related compounds such as semicarbazones and oxadiazoles have been shown to exert anti-inflammatory, antimicrobial, anti-convulsant, and hypoglycemic activities .

Action Environment

The action of (E)-N’-(4-methoxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can be influenced by environmental factors. For instance, a related compound, (E)-4-((4-methoxybenzylidene)amino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione, was studied for its corrosion behavior on carbon steel in 1M hydrochloric acid solution at various temperatures from 303 to 333 K . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and pH.

Eigenschaften

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-22-12-8-6-11(7-9-12)10-17-20-16(21)15-13-4-2-3-5-14(13)18-19-15/h6-10H,2-5H2,1H3,(H,18,19)(H,20,21)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCSFKHWWRMDE-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

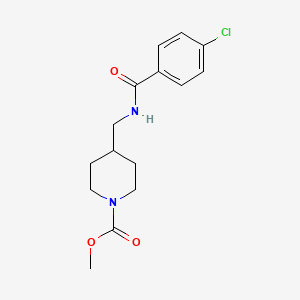

![[4-(Ethenyloxy)phenyl]methanol](/img/structure/B2751391.png)

![[(E)-(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]urea](/img/structure/B2751394.png)

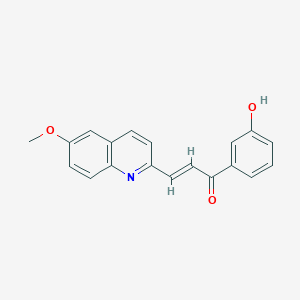

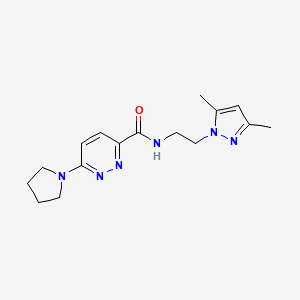

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide](/img/structure/B2751401.png)

![2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol](/img/structure/B2751409.png)

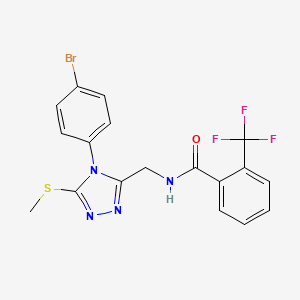

![1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2751410.png)